Home > Products > Screening Compounds P97845 > 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide -

3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

Catalog Number: EVT-5306109
CAS Number:
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-Hydroxy-3-methoxy-5-nitrobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (5NVDA)

  • Compound Description: 5NVDA is a Schiff base synthesized by condensing the sulfa drug sulfadiazine with 5-nitrovanilline. [] Spectral studies and DFT calculations confirmed its structure and electronic properties. [] 5NVDA exhibits strong UV absorbance, indicating easy polarizability, and is stabilized by electron delocalization. [] Drug likeness and PASS studies suggest 5NVDA as a potential drug candidate with promising activity against HIV RNA, further supported by molecular docking studies. []
  • Relevance: Although not directly comparable in structure to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, 5NVDA shares the key structural motif of a benzenesulfonamide group linked to an aromatic ring. This similarity highlights the potential biological relevance of this chemical class, particularly in the context of drug development. Notably, both compounds showcase potential applications in antiviral research, with 5NVDA demonstrating activity against HIV RNA. []

N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide and its Metal Complexes

  • Compound Description: This compound is an acetohydrazide oxime ligand synthesized by reacting phenyl amino acetohydrazide with 2,3-butanedione monoxime. [] It readily forms metal complexes with various ions like Cu(II), Ni(II), Zn(II) etc., exhibiting diverse coordination modes and geometries. [] Both the ligand and its metal complexes demonstrated antimicrobial activity against Aspergillum niger and Escherichia coli, with some complexes displaying higher potency than standard drugs. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the presence of the hydrazide (-C(O)NHNH-) group in this compound and its metal complexes offers a point of connection. This structural motif, known for its metal-chelating abilities, suggests potential similarities in the coordination chemistry and biological activities of related compounds. Furthermore, the antimicrobial activity observed in both cases highlights the potential of exploring compounds with similar structural motifs for therapeutic applications. []

N-[(3-Amino-1,2-dicarba-closo-dodecaboran-1-yl)acetyl] Derivatives of α-Amino Acids

  • Compound Description: These compounds represent a class of amides synthesized by coupling N-protected 3-amino-1-(carboxymethyl)-o-carboranes with alkyl esters of natural α-amino acids, followed by ester group removal. [] The resulting compounds were diastereoisomeric mixtures, with some isomers successfully separated and characterized by X-ray crystallography. []
  • Relevance: Although structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, these compounds share the common feature of incorporating α-amino acid derivatives. While the specific amino acid moieties and their surrounding chemical environments differ, this shared characteristic suggests potential similarities in their chemical reactivity and potential biological interactions. []
  • Compound Description: [H(56)NH2] was designed as a potential copper chelator for anti-inflammatory treatment of rheumatoid arthritis. [] It forms a stable complex with Cu(II) at physiological pH, exhibiting a rectangular pyramidal geometry with the ligand binding through the pyridyl nitrogen, amide nitrogen, and terminal amino group. [] This complex promotes dermal absorption of Cu(II), suggesting potential for transdermal drug delivery. []
  • Relevance: This compound shares a significant structural resemblance to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. Both compounds contain a 3-aminopropanamide moiety directly attached to an aromatic ring. This striking similarity, coupled with the demonstrated ability of [H(56)NH2] to chelate copper, suggests that 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide might possess similar metal-binding properties, potentially influencing its biological activity and pharmacological applications. []

(1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034)

  • Compound Description: SCH 503034 is a potent, selective, and orally bioavailable HCV NS3 protease inhibitor. [, ] Its structure was optimized through structure-based drug design, with a focus on maximizing interactions within the protease active site. [, ] Clinical trials have demonstrated its efficacy in treating hepatitis C viral infections. []
  • Relevance: Although structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, SCH 503034 highlights the potential of complex, structurally diverse molecules as potent drug candidates. While direct structural comparisons might not be appropriate, the success of SCH 503034 underscores the importance of exploring diverse chemical scaffolds and functional groups in drug discovery, particularly for targeting specific protein interactions. [, ]

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives (7a-p)

  • Compound Description: These compounds are structurally related to previously synthesized (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and were evaluated for antiviral activity. [] Many of these derivatives displayed potent activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. [] Notably, they exhibited improved potency and selectivity compared to reference inhibitors like 6-azauridine and ribavirin. []
  • Relevance: These compounds, particularly those featuring a phenylsulfonyl group, share structural similarities with 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. This shared motif highlights a potential avenue for investigating the antiviral properties of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, given the demonstrated antiviral activity of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives against YFV and RSV. []
  • Compound Description: Synthetic long-chain n-3 MUFAs, specifically those with chain lengths C19-C22, demonstrated antiproliferative and antimigratory effects in breast cancer cells overexpressing COX-2. [] These fatty acids inhibited cell proliferation, induced apoptosis, reduced prostaglandin E(2) formation, and decreased cell invasion. [] Molecular modeling suggested favorable interactions with the COX-2 active site. []
  • Relevance: While structurally dissimilar to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the long-chain n-3 MUFAs highlight the importance of exploring diverse chemical classes for potential therapeutic benefits. Their significant anti-cancer activity, despite lacking a complex aromatic framework, emphasizes that biological activity is not limited to complex structures. This observation suggests that exploring simpler analogs of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, potentially focusing on the sulfonamide moiety, might yield interesting biological activities. []

125I-N-(3-iodo-4-azidophenylpropionamido-S-(2-thiopyridyl) cysteine (125-ACTP)

  • Compound Description: 125-ACTP is a heterobifunctional cross-linking reagent used to study protein structure and interactions. [] It forms a cleavable disulfide bond with reduced sulfhydryls in proteins under mild conditions. [] Upon photoactivation, its phenylazide moiety cross-links with adjacent polypeptide domains, allowing mapping of protein tertiary structure. []
  • Relevance: Although not a traditional "related compound" in the strict structural sense, 125-ACTP holds relevance due to its ability to target specific amino acid residues like cysteine. While 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide might not interact with 125-ACTP directly, the reagent's mode of action emphasizes the importance of specific amino acid residues and their microenvironments in influencing biological activity and interactions. This highlights the potential for 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide to engage in specific interactions with biological targets based on its own unique structure and functional groups. []

N-3-Substituted Thymidine Nucleoside Analogs

  • Compound Description: This series of AZT derivatives, modified at the N-3 position of the thymine base, were evaluated for anti-HIV activity. [] Analogs with N-3 amino, hydroxyalkyl, and phosphonomethyl substitutions showed potent activity in cell culture. [] These findings highlight the importance of the N-3 position for anti-HIV activity and the potential of nucleoside analogs as antiviral agents. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the N-3-substituted thymidine nucleoside analogs exemplify the potential of targeted chemical modifications in enhancing biological activity. Even though the core structures differ, this example underscores the importance of systematic structure-activity relationship studies for optimizing the desired biological effects of compounds, a concept relevant for further investigations involving 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

5-Amino-1-phenylsulfonyl-4-pyrazolin-3-one

  • Compound Description: This compound exists solely as the keto tautomer in its solid state, as revealed by X-ray crystallography. [] It displays a planar five-membered ring and forms an extensive hydrogen-bonding network in its crystal structure. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the presence of the phenylsulfonyl group in 5-amino-1-phenylsulfonyl-4-pyrazolin-3-one offers a point of comparison. This shared structural motif, though present in different chemical contexts, suggests the possibility of similar intermolecular interactions and physicochemical properties. Further investigations into the properties of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, particularly its hydrogen bonding capabilities and tautomeric behavior, could provide valuable insights into its structure-activity relationships. []

2'-Deoxycytidine-N(3)-cyanoborane Monohydrate

  • Compound Description: This compound is a cytosine nucleoside analog modified at the N(3) position with a cyanoborane group. [] X-ray crystallography revealed a non-planar orientation of the cyano group relative to the cytosine ring and the presence of intermolecular hydrogen bonding interactions. []
  • Relevance: While structurally different from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, 2'-deoxycytidine-N(3)-cyanoborane monohydrate emphasizes the importance of considering conformational flexibility and non-covalent interactions in understanding biological activity. Even though the core structures differ significantly, the study of this nucleoside analog highlights the potential impact of subtle structural variations on molecular properties, a concept relevant for future investigations of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []
  • Compound Description: Compound 3a is a quinolin-2-one derivative that displayed the highest anticonvulsant activity among a series of synthesized thiocoumarins and quinolin-2-ones. [] It exhibited significant anticonvulsant activity in mice at a dose of 12.5 mg/kg (i.p.). []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the exploration of compound 3a and related derivatives in the context of anticonvulsant activity highlights the potential of exploring diverse chemical scaffolds for therapeutic applications. Although direct structural comparisons might not be appropriate, this example underscores the importance of investigating a range of chemical structures and functional groups in drug discovery. []

N-acetylated amino acids

  • Compound Description: N-acetylated amino acids are metabolites associated with the activity of NAT8, a liver- and kidney-specific acetyltransferase. [] Elevated circulating levels of specific N-acetylated amino acids, like N-δ-acetylornithine and N-acetyl-1-methylhistidine, have been linked to a higher risk of kidney failure. []
  • Relevance: While not structurally identical to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the presence of the N-acetyl group in these metabolites resonates with the sulfonamide (SO2NH) group in the target compound. Both functional groups involve a nitrogen atom directly linked to an electron-withdrawing group (acetyl or sulfonyl), potentially influencing their chemical reactivity and interactions with biological targets. Although further investigation is needed, the biological relevance of N-acetylated amino acids, particularly their association with kidney function, might offer insights into potential metabolic pathways or interactions relevant to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

Di-tyrosine, Lanthionine, and Lysinoalanine

  • Compound Description: These compounds are non-reducible protein cross-links formed due to protein modifications, often induced by thermal treatment or other factors like light and metal ions. [] Their presence in infant milk formula raises concerns about potential health risks associated with protein damage during processing. []
  • Relevance: While structurally dissimilar to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the presence of di-tyrosine, lanthionine, and lysinoalanine in the context of protein modifications highlights the susceptibility of certain amino acid residues to chemical alterations. Although 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide does not contain these specific amino acids, this example emphasizes the potential for chemical modifications to occur within biological systems, potentially affecting the stability and activity of the target compound. Understanding such potential modifications would be crucial for evaluating its bioavailability and potential therapeutic applications. []
  • Compound Description: These compounds are nitrofurantoin analogs designed and synthesized for their potential antibacterial properties. [] Their structures incorporate furan and pyrazole scaffolds, and they were evaluated against both Gram-positive and Gram-negative bacteria, with their activities compared to nitrofurantoin as a standard drug. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, these nitrofurantoin analogs emphasize the potential of exploring variations in heterocyclic scaffolds for developing new antibacterial agents. Even though the core structures differ, this example underscores the importance of investigating a variety of heterocyclic systems and substituent patterns in medicinal chemistry research, a concept relevant for exploring the potential applications of compounds related to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of oncogenic EGFR mutants, designed through structure-based drug design. [] It exhibits selectivity for the mutant forms of EGFR over the wild-type, making it a promising candidate for treating non-small-cell lung cancer (NSCLC). []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the development of PF-06747775 highlights the power of structure-based drug design in optimizing compounds for specific protein targets. Although the two compounds target different proteins, this example underscores the importance of understanding the structural requirements for target binding and selectivity, a concept relevant for investigating the potential biological targets and applications of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

Tetrakis(2-amino-3-methylpyridine)copper(II) Sulfate Tetrahydrate

  • Compound Description: This compound is a copper(II) complex synthesized using 2-amino-3-methylpyridine as a ligand. [] Characterization studies revealed a 1:4 metal-to-ligand ratio, with the complex exhibiting a square planar geometry around the copper(II) ion. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the formation of a stable copper(II) complex with 2-amino-3-methylpyridine raises the intriguing possibility of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide also exhibiting metal-binding properties. The presence of the sulfonamide group and the pyridinyl nitrogen in the target compound suggests its potential to act as a ligand, potentially influencing its interactions with metal ions and subsequent biological activity. []

Silver(I) N-acetylmethioninates

  • Compound Description: These silver(I) complexes, synthesized using L- and DL-N-acetylmethionine, are remarkably light-stable and water-soluble. [] Unlike other silver(I) amino acid complexes, the acetyl group in N-acetylmethionine prevents chelate formation, promoting intermolecular hydrogen bonding. [] These complexes exhibit a broad spectrum of antimicrobial activity against bacteria and yeasts. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the silver(I) N-acetylmethioninates highlight the potential of metal complexes in exhibiting desirable pharmacological properties, like enhanced stability and antimicrobial activity. Although the target compound is not a silver complex, this example emphasizes the importance of considering metal coordination as a potential avenue for modulating the biological activity of compounds containing suitable coordinating groups, such as the sulfonamide and pyridinyl moieties present in 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

  • Compound Description: PF-04965842 is a highly selective JAK1 inhibitor identified through structure-based drug design by modifying the structure of tofacitinib. [] It exhibits nanomolar potency in human whole blood assays and shows efficacy in a rat model of rheumatoid arthritis. [] Its selectivity for JAK1 over other JAK family members makes it a promising candidate for treating autoimmune diseases. []
  • Relevance: This compound, while structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, shares the crucial sulfonamide (SO2NH) functional group. This shared motif highlights the potential importance of this chemical group in interacting with biological targets and influencing pharmacological activity. While the specific targets and overall structures differ, the presence of the sulfonamide group in both PF-04965842 and the target compound underscores the need to investigate the potential role of this group in the biological activity of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. []

1-(Phenylsulfonyl)pyrrole

  • Compound Description: This compound serves as a valuable intermediate in the synthesis of 3-acylpyrroles. [] The phenylsulfonyl group acts both as a protecting group for the pyrrole nitrogen and as a directing group, influencing the regioselectivity of subsequent reactions. []
  • Relevance: The presence of the phenylsulfonyl group directly attached to a heterocyclic ring (pyrrole) in 1-(phenylsulfonyl)pyrrole directly mirrors its presence in 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. This structural parallel suggests potential similarities in their chemical reactivity, particularly regarding electrophilic aromatic substitution reactions. While the target compound is not directly used in pyrrole chemistry as described in the paper, this connection highlights the potential for exploring its reactivity and synthetic applications based on the known chemistry of 1-(phenylsulfonyl)pyrrole. []

Docosahexaenoic acid (DHA)

  • Compound Description: DHA is an omega-3 polyunsaturated fatty acid associated with various health benefits. [] Studies suggest a correlation between increased DHA intake and a reduced risk of Alzheimer's disease. [] In animal models, DHA supplementation has been shown to reduce amyloid burden and modulate amyloid precursor protein processing. []
  • Relevance: Though structurally dissimilar to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, DHA's therapeutic potential, particularly against Alzheimer's disease, emphasizes the broader context of exploring diverse chemical entities for medicinal applications. While a direct structural comparison is not meaningful, DHA's success underscores the importance of investigating both simple and complex molecules as potential drug candidates. This principle holds true for further investigations of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide and its potential therapeutic applications. []

Benzoyl Chloride Derivatives of Neurotransmitters

  • Compound Description: Benzoyl chloride is used as a derivatizing agent in analytical techniques like HPLC-mass spectrometry for the simultaneous detection and quantification of various neurotransmitters and their metabolites. [] The derivatization enhances the sensitivity and selectivity of the analysis, allowing for in vivo neurochemical monitoring. []
  • Relevance: While not directly structurally related to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the use of benzoyl chloride in derivatizing neurotransmitters highlights the importance of analytical techniques in studying biological processes. Although the target compound might not be directly analyzable by this specific method, this example underscores the value of employing appropriate analytical tools for understanding the pharmacokinetics, metabolism, and potential interactions of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in biological systems. []
  • Compound Description: This compound is a fluorogenic derivatizing agent used in capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) for the sensitive analysis of amino acids and catecholamines in biological samples. [] The derivatization enhances the detection sensitivity, enabling the analysis of these important biomolecules in complex matrices like human plasma and rabbit vitreous humor. []
  • Relevance: Although structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a derivatizing agent highlights the analytical challenges associated with studying small molecules in biological samples. While the target compound might not be directly analyzable by this specific method, this example underscores the importance of utilizing appropriate analytical techniques and potentially developing specific derivatization strategies for accurately measuring the concentration and distribution of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in biological systems. []
  • Compound Description: OATA is a processable organic semiconductor that can be thermally transformed into OATA-CN, an electronically modified graphitic carbon nitride. [] This transformation expands the optical band gap of the material while preserving its morphology. [] OATA-CN exhibits enhanced photocatalytic activity, demonstrating its potential in applications like visible-light-driven hydrogen evolution. []
  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the use of OATA and its transformation highlights the potential of utilizing organic precursors for synthesizing materials with tailored electronic properties. Although the target compound is not directly related to carbon nitride materials, this example underscores the broader context of exploring the potential applications of organic molecules in materials science, potentially beyond their traditional roles as pharmaceuticals or agrochemicals. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl] amino}methyl)-2-furyl]-4-quinazolinamine (lapatinib)

  • Relevance: While structurally distinct from 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, the example of lapatinib and its acquired resistance mechanism highlights the complex interplay between different signaling pathways in biological systems. This emphasizes that even if 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide demonstrates promising activity against a particular target, it's crucial to consider potential off-target effects and the possibility of developing resistance mechanisms involving alternative pathways. Understanding these complexities is essential for developing effective and durable therapeutic strategies. []

Ketamine and Phencyclidine

  • Compound Description: Ketamine and phencyclidine are dissociative anesthetics that selectively block the excitation of central mammalian neurons by N-methyl-D-aspartate (NMDA). [] This selective antagonism of NMDA receptors contributes to their anesthetic and analgesic properties. []
  • Relevance: While structurally dissimilar to 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, ketamine and phencyclidine highlight the importance of understanding the specific interactions between molecules and their biological targets. Although the target compound is not an anesthetic, this example underscores the importance of investigating the potential interactions of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide with various receptors and signaling pathways. Deciphering these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. []

Properties

Product Name

3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide

IUPAC Name

3-(benzenesulfonamido)-N-pyridin-3-ylbenzamide

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H15N3O3S/c22-18(20-16-8-5-11-19-13-16)14-6-4-7-15(12-14)21-25(23,24)17-9-2-1-3-10-17/h1-13,21H,(H,20,22)

InChI Key

XLFJDCVHENWAGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.